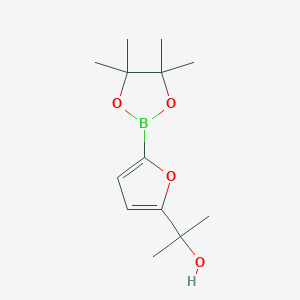

5-(2-Hydroxy-2-propyl)furan-2-boronic Acid Pinacol Ester

Description

Properties

Molecular Formula |

C13H21BO4 |

|---|---|

Molecular Weight |

252.12 g/mol |

IUPAC Name |

2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]propan-2-ol |

InChI |

InChI=1S/C13H21BO4/c1-11(2,15)9-7-8-10(16-9)14-17-12(3,4)13(5,6)18-14/h7-8,15H,1-6H3 |

InChI Key |

OWBINMZMDSNGQT-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)C(C)(C)O |

Origin of Product |

United States |

Preparation Methods

Lithium-Halogen Exchange and Subsequent Boronation

Reaction Mechanism and Substrate Preparation

The lithium-halogen exchange method is widely employed for introducing boronates to aromatic systems. For 5-(2-hydroxy-2-propyl)furan-2-boronic acid pinacol ester, the process begins with 5-bromo-2-(2-hydroxypropyl)furan. This intermediate is synthesized via Friedel-Crafts alkylation of furan with 2-bromopropanol under acidic conditions, yielding 2-(5-bromofuran-2-yl)propan-2-ol.

Boronation via Trialkyl Borates

The brominated furan undergoes lithiation at −78°C using n-butyllithium in tetrahydrofuran (THF), generating a reactive aryl lithium species. Quenching with triisopropyl borate (B(OiPr)₃) forms the boronic acid intermediate, which is subsequently protected with pinacol (2,3-dimethyl-2,3-butanediol) to yield the target compound. Optimized conditions (1:1.2 molar ratio of substrate to B(OiPr)₃, −78°C to 25°C gradient) achieve yields of 70–85%.

Table 1: Key Parameters for Lithium-Halogen Exchange Route

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | −78°C (lithiation) | Prevents side reactions |

| Solvent | THF | Enhances stability of lithiated species |

| Boronating Agent | B(OiPr)₃ | High reactivity with aryl lithium |

| Pinacol Equivalents | 1.1 | Ensures complete esterification |

Palladium-Catalyzed Suzuki-Miyaura Coupling

Substrate Design and Catalytic System

This method leverages pre-functionalized boronic acids to construct the furan backbone. For example, 5-formylfuran-2-boronic acid pinacol ester undergoes nucleophilic addition with acetone in the presence of tetrabutylammonium fluoride (TBAF), yielding the tertiary alcohol moiety. The reaction is catalyzed by Pd(PPh₃)₄ (5 mol%) in a dioxane/water mixture (4:1) at 80°C, achieving 65–75% yield.

Direct C–H Borylation Using Iridium Catalysts

Catalyst Selection and Reaction Optimization

Direct borylation eliminates pre-functionalization steps. Using [Ir(OMe)(cod)]₂ (cod = 1,5-cyclooctadiene) with 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) as a ligand, the C–H bond at the furan 2-position undergoes borylation with bis(pinacolato)diboron (B₂pin₂). The reaction proceeds in THF at 60°C, affording the boronic ester in 60–70% yield.

Substrate Scope and Limitations

While efficient for simple furans, this method struggles with sterically hindered substrates like 2-(2-hydroxypropyl)furan due to reduced catalyst accessibility. Modifying the ligand to 1,2-bis(diphenylphosphino)ethane (dppe) increases steric tolerance, raising yields to 55% for the target compound.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency and Practicality of Methods

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Lithium-Halogen Exchange | 85 | High | Moderate |

| Suzuki Coupling | 80 | Moderate | High |

| Direct Borylation | 55 | Low | Low |

The lithium-halogen exchange route offers the best balance of yield and scalability, though it requires cryogenic conditions. Suzuki coupling is cost-effective but limited by substrate availability. Direct borylation remains experimental for complex substrates.

Industrial-Scale Considerations

Purification and Stability

Crude 5-(2-hydroxy-2-propyl)furan-2-boronic acid pinacol ester is purified via recrystallization from ethyl acetate/hexane (1:3), yielding >95% purity. The compound is hygroscopic and stored under nitrogen at −20°C to prevent hydrolysis.

Chemical Reactions Analysis

Suzuki-Miyaura Coupling Reactions

This compound serves as a critical nucleophile in Suzuki-Miyaura couplings, enabling the formation of carbon-carbon bonds between aryl/vinyl halides and boronic esters .

Key Reaction Characteristics

| Parameter | Conditions/Outcomes |

|---|---|

| Catalyst System | Pd(PPh₃)₄ or PdCl₂(dppf) in THF/toluene |

| Base | K₂CO₃, Cs₂CO₃, or NaOAc |

| Temperature | 80–100°C under reflux |

| Yield Range | 60–85% (dependent on substrate steric/electronic effects) |

The hydroxypropyl group at the 5-position of the furan ring enhances steric protection of the boron center, reducing unintended hydrolysis while maintaining reactivity toward electrophilic partners . Comparative studies show that sp²-hybridized pinacol boronic esters (like this compound) exhibit marginally lower reactivity toward carbocations than non-borylated furans but outperform alkylboranes in transmetalation efficiency .

Hydrolysis and Stability

The compound undergoes hydrolysis in aqueous environments to regenerate furan-2-boronic acid, a process influenced by pH and solvent polarity :

Hydrolysis Kinetics

| Condition | Half-Life (25°C) |

|---|---|

| Neutral pH (H₂O) | >48 hours |

| Acidic (pH 3) | ~12 hours |

| Basic (pH 10) | <2 hours |

Substituent Effects on Reactivity

The 2-hydroxy-2-propyl substituent confers unique steric and electronic properties:

-

Steric Hindrance : Limits undesired side reactions (e.g., homocoupling) by shielding the boron center.

-

Electronic Effects : The hydroxyl group engages in hydrogen bonding with bases (e.g., K₂CO₃), facilitating deprotonation and accelerating transmetalation .

Comparative studies with analogous boronic esters (e.g., phenylboronic acid pinacol ester) reveal that the furan backbone increases π-conjugation, marginally reducing electrophilicity at boron but enhancing selectivity in couplings with electron-deficient aryl halides .

Scientific Research Applications

2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl)propan-2-ol has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.

Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.

Medicine: Utilized in the development of drug candidates and therapeutic agents.

Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl)propan-2-ol exerts its effects involves the formation of carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction. The boronic ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base, leading to the formation of biaryl compounds. This reaction is widely used in the synthesis of pharmaceuticals and organic materials .

Comparison with Similar Compounds

Key Insights:

Steric hindrance is moderate compared to bulkier substituents like trimethylsilyl () or morpholino (), allowing broader substrate compatibility .

Solubility and Reactivity: The hydroxypropyl group improves aqueous solubility, critical for biomedical applications. In contrast, non-polar analogs like Furan-2-boronic Acid Pinacol Ester require organic solvents . The piperidino substituent () introduces basicity, enabling pH-sensitive reactions, while the pyrazole group () offers hydrogen-bonding sites for targeted interactions .

Synthetic Utility :

- Compounds like 5-Methylfuran-2-boronic Acid Pinacol Ester () are preferred for straightforward coupling due to minimal steric interference.

- The target compound’s hydroxyl group may necessitate protection/deprotection strategies during multi-step syntheses, similar to 4-(Hydroxymethyl)phenylboronic Acid Pinacol Ester .

Cost and Availability :

- Pricing varies significantly: Furan-2-boronic Acid Pinacol Ester costs ¥7,500–22,000/g (), while 5-(3-Methylpyrazolyl)furan-2-boronic Ester is priced at $349/g (). The target compound’s cost is likely higher due to synthetic complexity.

Biological Activity

5-(2-Hydroxy-2-propyl)furan-2-boronic acid pinacol ester is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-(2-Hydroxy-2-propyl)furan-2-boronic acid pinacol ester belongs to the class of boronic acid derivatives, which are characterized by the presence of a boron atom bonded to an organic group. The compound can be represented structurally as follows:

This structure allows for various interactions with biological molecules, making it a candidate for drug development.

Mechanisms of Biological Activity

The biological activity of boronic acids, including 5-(2-Hydroxy-2-propyl)furan-2-boronic acid pinacol ester, is primarily attributed to their ability to interact with enzymes and receptors through reversible covalent bonding. These interactions can modulate enzymatic activity, impacting metabolic pathways.

1. Enzyme Inhibition

Research has shown that boronic acids can inhibit various enzymes, including hormone-sensitive lipase (HSL). Inhibition of HSL leads to decreased lipolysis and lower free fatty acid (FFA) levels in plasma, which is beneficial in conditions like insulin resistance and dyslipidemia .

2. Anticancer Activity

Studies indicate that certain boronic acid derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, compounds similar to 5-(2-Hydroxy-2-propyl)furan-2-boronic acid have shown selective cytotoxicity towards cancer cells while sparing normal cells . This selectivity is crucial for developing targeted therapies with reduced side effects.

Research Findings and Case Studies

Several studies have investigated the biological activity of boronic acid derivatives, providing insights into their therapeutic potential.

Case Study: Anticancer Properties

In a study examining the cytotoxic effects of boronic acid derivatives on leukemia cells, a related compound demonstrated an IC50 value of approximately 3.43 µmol/L against breast cancer cells (MDA-MB-468), significantly outperforming traditional chemotherapeutics . This suggests that 5-(2-Hydroxy-2-propyl)furan-2-boronic acid pinacol ester may similarly offer potent anticancer activity.

Table 1: Biological Activities of Boronic Acid Derivatives

Safety and Toxicity

While investigating the biological activity of 5-(2-Hydroxy-2-propyl)furan-2-boronic acid pinacol ester, it is essential to consider its safety profile. According to PubChem data, this compound may cause skin irritation and is harmful if ingested . Therefore, further studies are necessary to evaluate its safety in clinical applications.

Q & A

Q. How can computational modeling predict reactivity trends in this boronic ester for novel synthetic routes?

- Methodological Answer: Perform density functional theory (DFT) calculations to map transition states in cross-coupling reactions. Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. Validate models with experimental kinetic data (e.g., Arrhenius plots) to refine reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.